

# synthesis and characterization of m-PEG4-propargyl

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## Compound of Interest

Compound Name: *m-PEG4-propargyl*

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## An In-depth Technical Guide to the Synthesis and Characterization of **m-PEG4-propargyl**

This technical guide provides a comprehensive overview of the synthesis and characterization of **m-PEG4-propargyl** (Propargyl-PEG4-methane), a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).<sup>[1][2]</sup> This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis and application workflows.

The structure of **m-PEG4-propargyl** features a terminal methoxy group, a tetraethylene glycol (PEG4) spacer, and a terminal propargyl group.<sup>[3]</sup> The PEG spacer enhances aqueous solubility and provides a flexible linker arm, while the propargyl group enables covalent bond formation with azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry".<sup>[1][2]</sup>

## Quantitative Data Summary

The key physicochemical properties of **m-PEG4-propargyl** are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>18</sub> O <sub>4</sub>	[4][5][6]
Molecular Weight	202.25 g/mol	[6]
Appearance	Colorless to light yellow viscous liquid or oil	[3]
Purity	≥95% (typically >98%)	[3][4]
Solubility	Soluble in DMSO, DCM, DMF	[3][4]
Storage Conditions	-20°C for long-term stability	[3][4]
CAS Number	89635-82-5	[4][5]

## Synthesis of m-PEG4-propargyl

The synthesis of **m-PEG4-propargyl** can be achieved through a two-step process starting from tetraethylene glycol. The general workflow involves the mono-propargylation of one terminal hydroxyl group, followed by the methylation of the other terminal hydroxyl group.

## Synthetic Pathway



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Proposed synthetic pathway for **m-PEG4-propargyl**.

## Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and purification of **m-PEG4-propargyl**. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified.[7]

### Part 1: Synthesis of Mono-propargyl-PEG4-alcohol

This procedure is adapted from established methods for the mono-alkylation of polyethylene glycols.[\[7\]](#)

- Preparation: To a stirred solution of tetraethylene glycol (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C.
- Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.
- Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add propargyl bromide (0.9 equivalents) dropwise.
- Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quenching and Extraction: Carefully quench the reaction with water. Remove the THF under reduced pressure. Dilute the residue with brine and extract with dichloromethane (DCM).[\[7\]](#)
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the mono-propargyl-PEG4-alcohol.[\[7\]](#)

## Part 2: Synthesis of m-PEG4-propargyl

This step involves the methylation of the remaining terminal alcohol.

- Preparation: To a stirred solution of mono-propargyl-PEG4-alcohol (1 equivalent) in anhydrous THF, add a suitable base such as sodium hydride (1.1 equivalents) at 0 °C.
- Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.
- Addition of Methylating Agent: Cool the reaction mixture to 0 °C and add a methylating agent, such as methyl iodide (1.05 equivalents), dropwise.
- Completion: Allow the reaction to warm to room temperature and stir overnight.
- Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like DCM.

- Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the final product by column chromatography on silica gel.

## Characterization

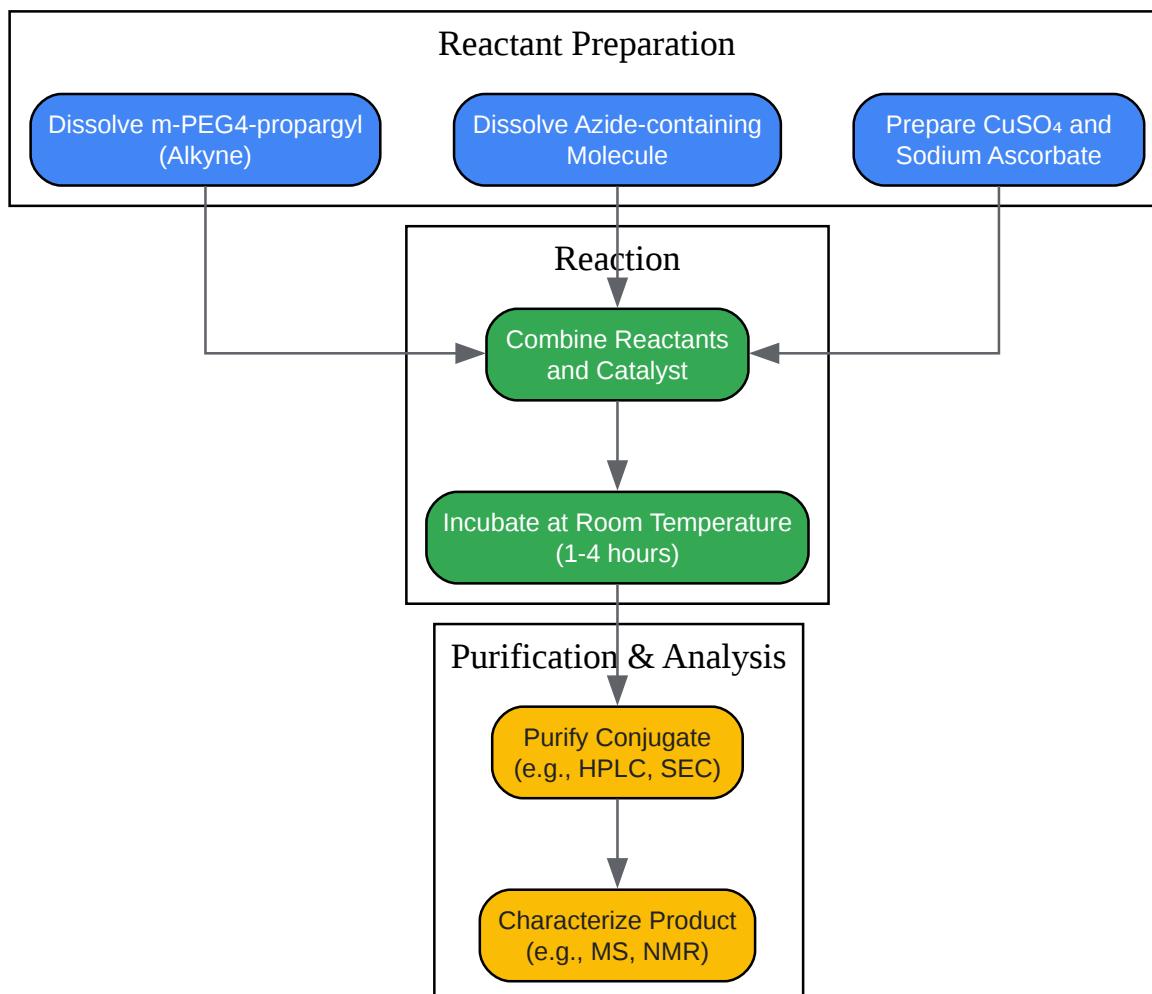
The successful synthesis of **m-PEG4-propargyl** is confirmed using standard analytical techniques.<sup>[7]</sup>

Technique	Expected Results
<sup>1</sup> H NMR	Peaks corresponding to the propargyl group (alkyne C-H and CH <sub>2</sub> ), the PEG backbone (multiple -OCH <sub>2</sub> CH <sub>2</sub> O- signals), and the terminal methoxy group (singlet around 3.38 ppm). <sup>[8]</sup> The propargyl methylene protons (-C≡C-CH <sub>2</sub> -) are expected as a doublet around 4.2 ppm. <sup>[8]</sup>
<sup>13</sup> C NMR	Resonances for the alkyne carbons, the PEG backbone carbons, and the methoxy carbon. <sup>[7]</sup>
Mass Spectrometry (ESI-MS)	A molecular ion peak corresponding to the calculated mass of the product (e.g., [M+H] <sup>+</sup> or [M+Na] <sup>+</sup> ). <sup>[8][9]</sup> The theoretical monoisotopic mass is 202.1205 Da. <sup>[6]</sup>
FT-IR	Characteristic stretches for the alkyne C-H, C≡C, and C-O-C bonds. <sup>[7]</sup>

## Application: Click Chemistry Workflow

**m-PEG4-propargyl** is a key reagent for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).<sup>[3]</sup> This reaction allows for the efficient and specific ligation of the PEG linker to a molecule containing an azide group, forming a stable triazole linkage.<sup>[3]</sup>

## Experimental Workflow for CuAAC Reaction



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General workflow for a CuAAC reaction using **m-PEG4-propargyl**.

## Detailed Protocol for CuAAC Reaction

- Reactant Preparation: Dissolve the azide-functionalized molecule and **m-PEG4-propargyl** in a suitable reaction buffer (e.g., PBS).<sup>[10]</sup>
- Catalyst Preparation: Prepare fresh stock solutions of copper(II) sulfate (CuSO<sub>4</sub>) and a reducing agent like sodium ascorbate.<sup>[3][10]</sup> A copper ligand such as THPTA can also be premixed with CuSO<sub>4</sub>.<sup>[10]</sup>

- Reaction Setup: In a reaction vessel, combine the azide-functionalized molecule and **m-PEG4-propargyl** (typically a slight excess of one reagent is used, e.g., 1.1-1.5 equivalents).  
[\[1\]](#)
- Initiation: Add the copper catalyst and then the sodium ascorbate to initiate the reaction. The final concentration of copper is typically in the range of 50  $\mu$ M to 1 mM.[\[3\]](#)
- Incubation: Incubate the reaction mixture at room temperature for 1-4 hours.[\[3\]](#) The reaction should be monitored by an appropriate technique like LC-MS or TLC.[\[3\]](#)
- Purification: Once the reaction is complete, the resulting triazole-linked conjugate can be purified using a suitable method, such as size-exclusion chromatography (SEC), dialysis, or reversed-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials and the catalyst.[\[1\]](#)[\[11\]](#)

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